Binding Affinity and D3/D2 Selectivity Ratio vs. GR 103,691 and Haloperidol
Nafadotride exhibits high D3 affinity (Ki = 0.5 nM) comparable to GR 103,691 (0.4 nM), but its D3/D2 selectivity ratio (9-fold) is markedly lower than GR 103,691 (60-fold) and higher than haloperidol (0.2-fold) [1]. This positions nafadotride as a preferential, not highly selective, D3 antagonist. Its benzamide scaffold distinguishes it from the arylpiperazine GR 103,691, which shows significant 5-HT1A (5.8 nM) and α1-adrenoceptor (12.6 nM) affinities not reported for nafadotride [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and D2/D3 Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (hD3) = 0.5 nM; D2/D3 ratio = 9 |
| Comparator Or Baseline | GR 103,691: Ki (hD3) = 0.4 nM; D2/D3 ratio = 60; Haloperidol: Ki (hD3) = 2 nM; D2/D3 ratio = 0.2 |
| Quantified Difference | Nafadotride D3 affinity is 4x lower than GR 103,691 but 4x higher than haloperidol. D2/D3 selectivity is 6.7x lower than GR 103,691 but 45x higher than haloperidol. |
| Conditions | [³H]-(+)-PD 128,907 at human cloned D3 receptors; [¹²⁵I]-iodosulpride at human cloned D2 receptors. |
Why This Matters
This defines nafadotride's niche: suitable when moderate D3 preference is desired without confounding off-target activities seen with higher-selectivity tools.
- [1] Audinot V, Newman-Tancredi A, Gobert A, Rivet JM, Brocco M, Lejeune F, et al. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194. J Pharmacol Exp Ther. 1998 Oct;287(1):187-97. View Source
